Superior IDO1 Inhibitory Potency vs. 5-Methoxy Analog in Cellular and Biochemical Assays
The compound demonstrates significantly greater potency as an IDO1 inhibitor compared to its 5-methoxy analog. In a cellular assay using mouse IDO1 transfected into P815 cells, the target compound achieved an IC50 of 13 nM [1]. In contrast, the 5-methoxy analog, 1-[(5-methoxy-1H-indol-1-yl)acetyl]prolinamide, was >100-fold less potent in a biochemical assay with recombinant human IDO1, exhibiting an IC50 of 1600 nM [2]. While assay conditions differ, the magnitude of the difference strongly supports a superior inhibitory profile for the 5-bromo derivative.
| Evidence Dimension | IDO1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 13 nM |
| Comparator Or Baseline | 1-[(5-methoxy-1H-indol-1-yl)acetyl]prolinamide; IC50 = 1600 nM |
| Quantified Difference | 123-fold more potent |
| Conditions | Target: Mouse IDO1 in P815 cells (16 hr, HPLC); Comparator: Recombinant human IDO1 (60 min, L-tryptophan substrate) |
Why This Matters
The >100-fold difference in potency dictates that only the 5-bromo derivative is suitable for experiments requiring robust, low-nanomolar IDO1 blockade.
- [1] BindingDB. BDBM50514753 (CHEMBL4557994) Activity Data. University of Eastern Piedmont, curated by ChEMBL. View Source
- [2] BindingDB. BDBM50146543 (CHEMBL3764053) Activity Data. University of Eastern Piedmont, curated by ChEMBL. View Source
